3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine
Overview
Description
3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine is a useful research compound. Its molecular formula is C15H8ClF6N and its molecular weight is 351.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazolopyridines: This compound is used in the synthesis of pyrazolo[1,5-a]pyridines, a process that involves azirines and demonstrates the compound's versatility in organic synthesis (Greszler & Stevens, 2009).
- Synthesis of Pyridine Derivatives: It plays a crucial role in the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a key pyridine derivative used in the production of pesticides, highlighting its significance in agricultural chemistry (Lu Xin-xin, 2006).
- Isomorphous Structures: Research on isomorphous structures involving the compound suggests its potential in the study of molecular structures and disorders (Swamy et al., 2013).
Applications in Organic Chemistry
- Synthesis of Furo[3,2-c]pyridine Derivatives: It's used in synthesizing furo[3,2-c]pyridine derivatives, indicating its utility in creating complex organic molecules (Bradiaková et al., 2009).
- Crystal Structure Analysis: Studies involving crystal structures of related compounds, such as fluazinam, provide insights into the molecular arrangements and interactions of similar compounds (Jeon et al., 2013).
- Synthesis of Trifluoromethyl-substituted Pyrazolopyridines: The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolopyridines, underlining its importance in the development of novel organic compounds (Palka et al., 2014).
Multidisciplinary Studies
- Heterocyclic Analogues: Research on methyl- and chloro-substituted heterocyclic analogues, following the chlorine-methyl exchange rule, demonstrates its role in studying chemical exchanges and molecular behavior (Sagar et al., 2017).
- Electron Transfer in Functional Dyes: The compound's derivatives have been explored for their potential in electron transfer, highlighting its application in the development of functional dyes and molecular reporters (Rurack & Bricks, 2001).
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N/c16-12-7-11(15(20,21)22)8-23-13(12)5-4-9-2-1-3-10(6-9)14(17,18)19/h1-8H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIZKAJGBGFITL-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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